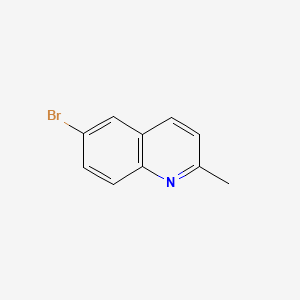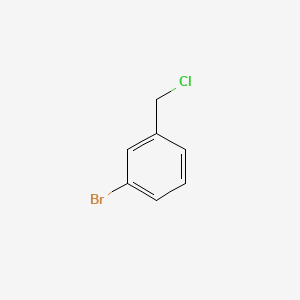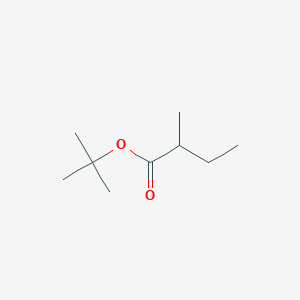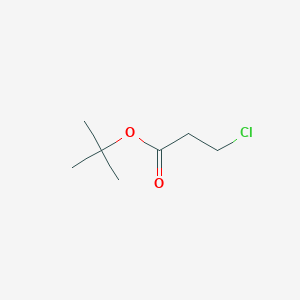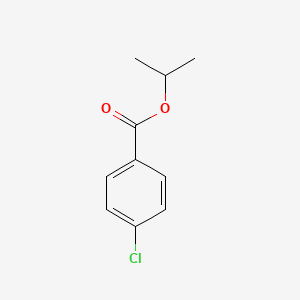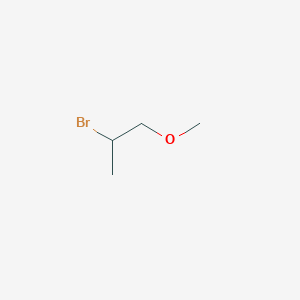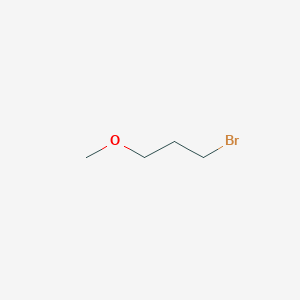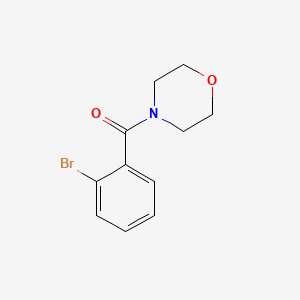
苯丙炔酸苄酯
描述
Synthesis Analysis
The synthesis of benzyl propiolate and its derivatives involves several innovative methods. For instance, benzyl esters of propiolic and beta-keto acids can undergo catalytic decarboxylative coupling using palladium catalysts, facilitating the benzylation of alkynes without the need for strong bases or organometallics, enabling the synthesis of sensitive benzylic alkynes (Torregrosa et al., 2010). Moreover, copper-promoted coupling with terminal alkynes, including electron-poor acetylenes like methyl propiolate, allows for easy access to a range of benzyl-substituted propiolates, showcasing its versatility as a building block for synthesizing heterocycles (Davies et al., 2009).
Molecular Structure Analysis
The molecular structure and characterization of benzyl propiolate derivatives have been explored through various spectroscopic methods. In a study on the synthesis and structural investigation of a symmetrically trisubstituted benzene derivative, spectroscopic analysis including NMR and FTIR measurements was performed, revealing the structural intricacies of these compounds (Münch et al., 2013).
Chemical Reactions and Properties
Benzyl propiolate participates in diverse chemical reactions, leading to the formation of various complex molecules. For instance, gold-catalyzed reactions between 1,2-benzisoxazoles and propiolate derivatives exhibit ester-controlled chemoselectivity, yielding Michael-type products or [4 + 2]-annulations to form 6H-1,3-oxazin-6-one derivatives, demonstrating the compound's reactivity and versatility (Pandit et al., 2018).
Physical Properties Analysis
The physical properties of benzyl propiolate derivatives, such as melting points, boiling points, and solubility, are crucial for their application in synthetic chemistry. Although the search did not return specific studies focusing solely on the physical properties of benzyl propiolate, these properties are typically inferred from the molecular structure and are essential for determining the conditions under which these compounds can be synthesized and used in reactions.
Chemical Properties Analysis
The chemical properties of benzyl propiolate, including reactivity, stability, and compatibility with various functional groups, are fundamental to its application in organic synthesis. The compound's ability to undergo decarboxylative coupling and participate in Michael-type reactions and [4 + 2]-annulations underscores its chemical versatility (Pandit et al., 2018; Torregrosa et al., 2010).
科学研究应用
酯化过程
苯丙炔酸苄酯可以通过酯化过程合成 . 该过程涉及使用商业化的固定化和冻干的南极假丝酵母B型脂肪酶(Cal B)作为生物催化剂 . 酯化反应发生在无溶剂体系中,反应物为苯甲醇和丙酸 .
分批补料法
可以采用分批补料法来克服丙酸对脂肪酶在苯丙炔酸苄酯直接酯化反应中的失活影响 . 该方法包括在前 5 小时内控制添加丙酸,确保过量的醇来稀释培养基 .
生物催化
苯丙炔酸苄酯可以通过生物催化合成 . 该过程涉及使用不同的固定化脂肪酶 . 使用固定在生态友好型载体材料上的洋葱伯克霍尔德菌,对芳香族苯丙炔酸苄酯的生物催化进行了研究 .
风味增强
苯丙炔酸苄酯是一种具有水果香气的芳香族酯 . 它通常存在于自然界中,存在于一些水果中,例如李子和甜瓜 . 因此,它可以用于增强食品工业中成分的味道和气味 .
医药应用
由于其芳香潜力,包括水果味和花香味,苯丙炔酸苄酯可用于医药行业 . 它可以用来增强药物的味道,使其更易于接受 .
化妆品应用
安全和危害
作用机制
Target of Action
Benzyl propiolate, also known as benzyl propionate, is primarily used in the perfume and flavor industries . It’s important to note that the compound’s primary use is for its aromatic properties rather than a therapeutic effect.
Mode of Action
In the context of its use in perfumery and flavor industries, benzyl propiolate interacts with olfactory receptors in the nose, leading to the perception of a sweet, fruity, and floral aroma .
Biochemical Pathways
It’s known that aromatic compounds like benzyl propiolate can be synthesized from carboxylic acids and alcohols in a process known as esterification . In the case of benzyl propiolate, this involves the reaction of propionic acid with benzyl alcohol .
Pharmacokinetics
Once absorbed, it may be metabolized by enzymes in the liver and excreted through the kidneys .
Result of Action
The primary result of benzyl propiolate’s action is the perception of a sweet, fruity, and floral aroma when it interacts with olfactory receptors in the nose . This makes it a valuable ingredient in the creation of perfumes and flavorings.
Action Environment
The action of benzyl propiolate can be influenced by various environmental factors. For instance, the compound’s volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity. Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and exposure to light or oxygen .
属性
IUPAC Name |
benzyl prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h1,3-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSLTHXLCZSZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337487 | |
| Record name | Benzyl propiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14447-01-9 | |
| Record name | Benzyl propiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl propiolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of reactions can benzyl propiolate undergo, and how does its structure influence regioselectivity in these reactions?
A1: Benzyl propiolate is a versatile compound capable of participating in various reactions, including Diels-Alder reactions and 1,3-dipolar cycloadditions. [, ] The presence of the phenyl group in benzyl propiolate can influence the regioselectivity of these reactions. For instance, in 1,3-dipolar cycloadditions with benzonitrile oxide, polymer-bound benzyl propiolate yielded a single regioisomer upon cleavage and esterification. In contrast, the analogous reaction in solution produced a 1:1 mixture of two possible regioisomers. [] This highlights how attaching benzyl propiolate to a polymer support can impact the reaction outcome compared to solution-phase chemistry.
Q2: Can you provide examples of how benzyl propiolate has been utilized in green chemistry strategies?
A2: Researchers have explored the use of benzyl propiolate in developing green chemistry approaches for synthesizing compounds with adjacent quaternary centers. [, ] Specifically, they employed a crystal-to-crystal photodecarbonylation reaction of a trans-α,α‘-dialkenoylcyclohexanone derivative synthesized from benzyl propiolate. This solid-state reaction, using sunlight as an energy source, provided high yields of the desired product with excellent stereoselectivity, highlighting the potential of benzyl propiolate in environmentally friendly synthetic strategies. [, ]
Q3: What is the molecular formula and weight of benzyl propiolate?
A3: The molecular formula of benzyl propiolate is C10H8O2, and its molecular weight is 160.17 g/mol.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

